2-Cyclopentyl-2-methoxyethan-1-ol
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Overview
Description
2-Cyclopentyl-2-methoxyethan-1-ol is an organic compound with the molecular formula C₈H₁₆O₂ and a molecular weight of 144.21 g/mol . It is a liquid at room temperature and is primarily used in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopentyl-2-methoxyethan-1-ol can be achieved through several methods. One common approach involves the reaction of cyclopentylmagnesium bromide with ethylene oxide, followed by methanolysis. The reaction conditions typically require an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent moisture from interfering with the reaction .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as distillation or recrystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopentyl-2-methoxyethan-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form cyclopentylmethanol.
Substitution: It can undergo nucleophilic substitution reactions where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products
Oxidation: Cyclopentanone or cyclopentylcarboxylic acid.
Reduction: Cyclopentylmethanol.
Substitution: Various substituted cyclopentyl derivatives.
Scientific Research Applications
2-Cyclopentyl-2-methoxyethan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of metabolic pathways involving cyclopentyl derivatives.
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes
Mechanism of Action
The mechanism of action of 2-Cyclopentyl-2-methoxyethan-1-ol involves its interaction with specific molecular targets. In biological systems, it may act on enzymes involved in metabolic pathways, altering their activity and leading to changes in the production of metabolites. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Cyclopentyl-2-methoxyethan-1-amine: Similar in structure but contains an amine group instead of a hydroxyl group.
Cyclopentylmethanol: Lacks the methoxy group and has a simpler structure.
2-Methoxyethanol: Contains a methoxy group but lacks the cyclopentyl ring
Uniqueness
2-Cyclopentyl-2-methoxyethan-1-ol is unique due to its combination of a cyclopentyl ring and a methoxyethanol moiety. This structure imparts specific chemical properties, such as solubility and reactivity, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
2-cyclopentyl-2-methoxyethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-10-8(6-9)7-4-2-3-5-7/h7-9H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXZCXEDTELVBAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CO)C1CCCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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